

Introduction: A Fluorinated Building Block of Strategic Importance

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Compound of Interest

Compound Name: *Ethyl 3-(Boc-amino)-2,2-difluoropropanoate*

Cat. No.: B1488052

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In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] **Ethyl 3-(Boc-amino)-2,2-difluoropropanoate**, identified by CAS number 847986-13-4, has emerged as a critical and versatile building block for this purpose.[3][4] This compound is a fluorinated amino acid derivative that provides researchers with a ready-to-use scaffold containing a gem-difluoromethylene group adjacent to a protected amine.[3]

This guide offers an in-depth perspective on the synthesis, properties, and applications of **Ethyl 3-(Boc-amino)-2,2-difluoropropanoate**. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated synthons in their discovery programs.

Physicochemical and Structural Characteristics

The compound is typically supplied as a crystalline or powdered solid with good solubility in common organic solvents.[3] Its key properties are summarized below.

Property	Value	Reference(s)
CAS Number	847986-13-4	[3] [4] [5]
IUPAC Name	ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate	[3]
Molecular Formula	C ₁₀ H ₁₇ F ₂ NO ₄	[3] [6]
Molecular Weight	253.24 g/mol	[3] [6]
Appearance	Crystalline or powdered solid	[3]
Purity (Typical)	≥95%	[5]
Boiling Point (Est.)	311.9 ± 42.0 °C	
Storage Conditions	Store at room temperature or 2-8°C, keep dry	[5]

The Rationale for Use in Drug Design: A Tale of Two Moieties

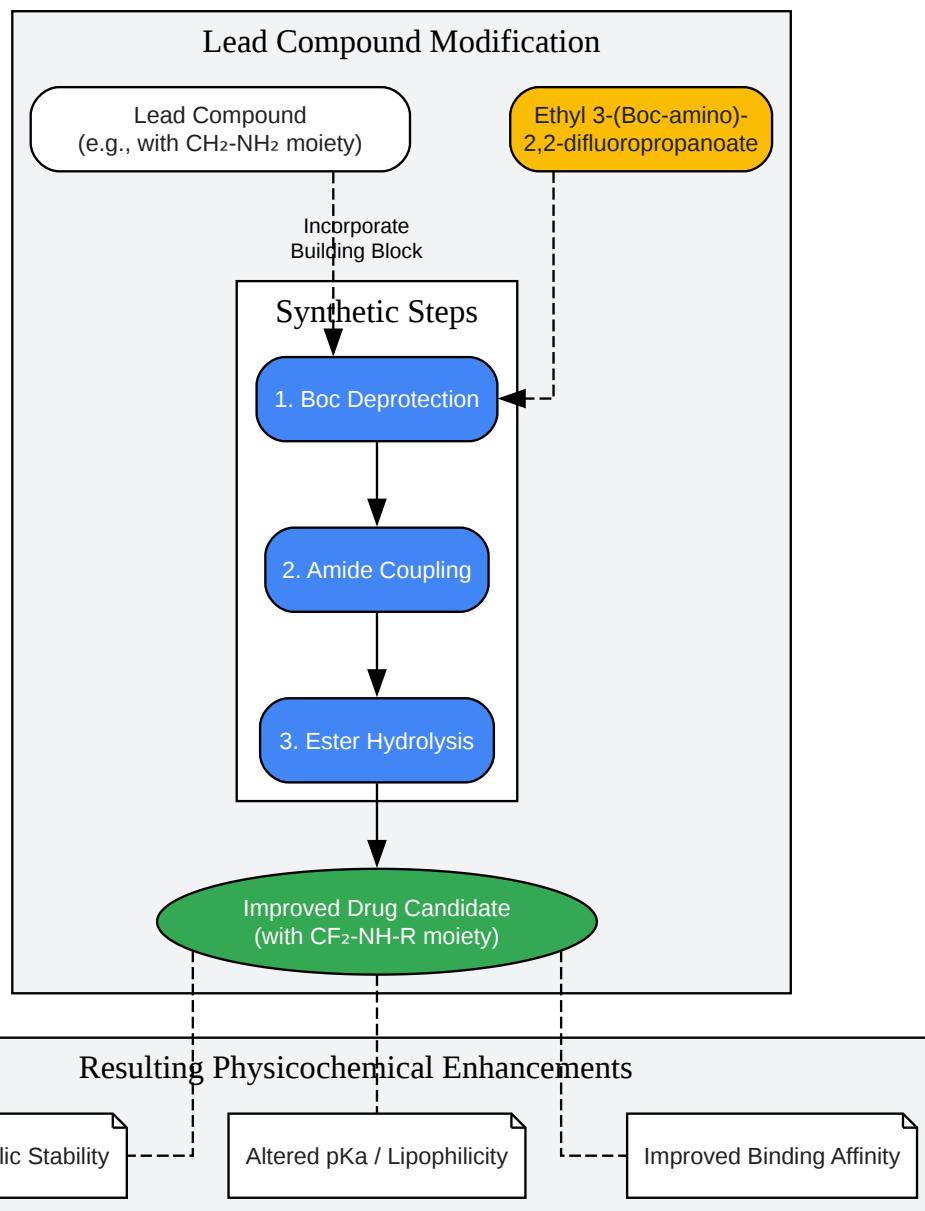
The utility of **Ethyl 3-(Boc-amino)-2,2-difluoropropanoate** stems from the synergistic effects of its two key structural features: the gem-difluoro group and the Boc-protected amine.

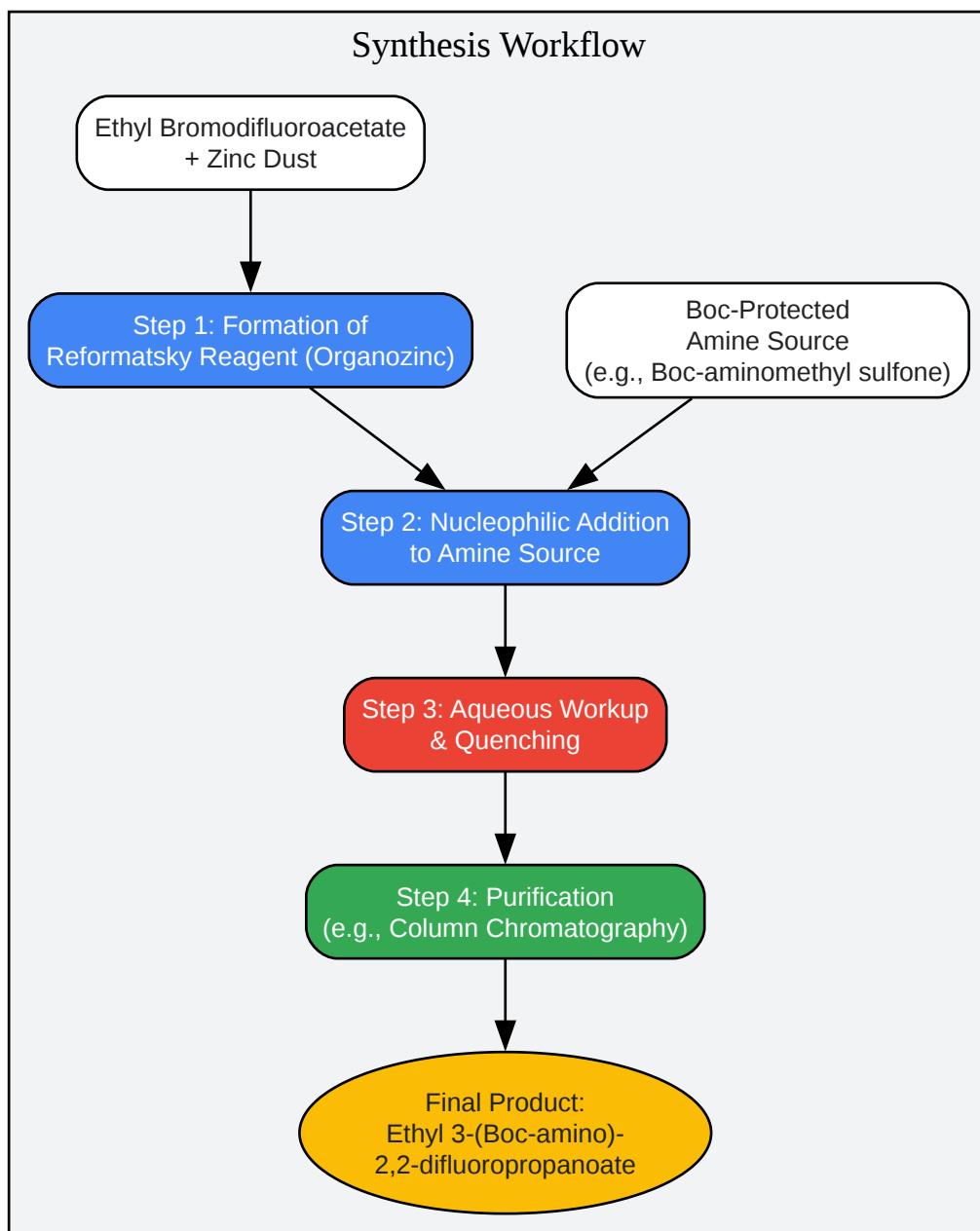
- The Gem-Difluoro (CF₂) Group: This moiety is a powerful bioisostere for methylene groups (CH₂), ketones (C=O), or single hydroxylamines. Its introduction can lead to significant improvements in a drug candidate's profile.
 - Metabolic Stability: The high strength of the C-F bond makes the difluoromethylene group resistant to oxidative metabolism, often preventing the deactivation of a drug by cytochrome P450 enzymes.[\[1\]](#)
 - Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of adjacent functional groups, such as the amine after

deprotection. This can alter ionization states at physiological pH, impacting cell permeability and target binding.

- Conformational Control: The steric bulk and unique electronic properties of the CF_3 group can lock the molecule into a specific, more active conformation for binding to its biological target.
- The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for good reason.
 - Stability and Versatility: It is stable to a wide range of reaction conditions but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid). This orthogonality makes it ideal for multi-step syntheses, particularly in peptide chemistry.[3][7]
 - Simplified Coupling: The protected amine allows for straightforward coupling reactions, such as amide bond formation, without interference from the nucleophilic nitrogen.[8]

The following diagram illustrates the strategic role of this building block in modifying a hypothetical lead compound to enhance its drug-like properties.





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Caption: A typical workflow for the synthesis of the title compound.

Exemplary Experimental Protocol

Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified chemist. All work should be performed in a suitable fume hood with appropriate personal protective equipment.

- Activation of Zinc: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add activated zinc dust (1.2 equivalents).
- Reagent Preparation: In a separate flask, dissolve Ethyl Bromodifluoroacetate (1.0 equivalent) and a suitable Boc-protected amine source (e.g., N-Boc-methanesulfonamide, 1.1 equivalents) in anhydrous THF.
- Formation of the Reformatsky Reagent: Add a small portion of the THF solution to the zinc suspension. The reaction mixture may need to be gently heated (e.g., with a heat gun) to initiate the reaction, which is often indicated by a slight exotherm or color change.
- Reaction: Once initiated, add the remainder of the THF solution dropwise to the zinc suspension, maintaining a gentle reflux. Stir the reaction at this temperature for 2-4 hours until TLC analysis indicates the consumption of the starting materials.
- Workup and Quenching: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Final Purification: Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **Ethyl 3-(Boc-amino)-2,2-difluoropropanoate** as a pure solid.

Safety and Handling

While a comprehensive toxicological profile has not been fully investigated, available safety data indicates that **Ethyl 3-(Boc-amino)-2,2-difluoropropanoate** should be handled with care. [9]

- Hazard Statements: GHS classifications suggest the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). * Precautionary Measures:

- Always handle in a well-ventilated chemical fume hood. [10] * Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10] * Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [10] * In case of contact, rinse the affected area immediately with plenty of water. Seek medical attention for eye contact or if skin irritation persists. [10]

Conclusion

Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. The strategic placement of the gem-difluoro group, combined with the synthetic flexibility of the Boc-protected amine, provides a powerful platform for creating novel molecular entities with enhanced pharmacokinetic and pharmacodynamic properties. [2][3] As the demand for metabolically robust and highly specific therapeutics continues to grow, the importance of sophisticated building blocks like this will undoubtedly increase, paving the way for the next generation of medicines.

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